2-Azabicyclo[2.2.0]hexan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[220]hexan-5-ol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.0]hexan-5-ol typically involves photochemical [2+2] cycloaddition reactions. This method allows for the efficient formation of the bicyclic structure by utilizing light to drive the reaction. The reaction conditions often include the use of specific wavelengths of light and suitable solvents to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemical cycloaddition can be scaled up for larger production, provided that the reaction conditions are carefully controlled to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.0]hexan-5-ol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced, typically involving the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Azabicyclo[2.2.0]hexan-5-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a potential scaffold for drug design.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.0]hexan-5-ol involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate enzyme activity, receptor binding, and other cellular processes by interacting with key molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size and structure.
Uniqueness
2-Azabicyclo[2.2.0]hexan-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-azabicyclo[2.2.0]hexan-5-ol |
InChI |
InChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2 |
InChI Key |
WIZKAVJIIGFBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1O)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.